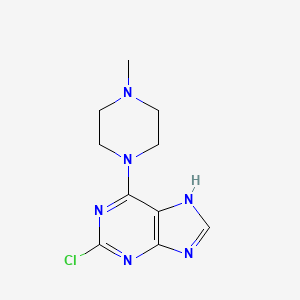

2-chloro-6-(4-methylpiperazin-1-yl)-7H-purine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-6-(4-methylpiperazin-1-yl)-7H-purine, also known as CMP, is an organic compound used in a variety of scientific research applications. CMP is a purine derivative, which is a type of heterocyclic compound containing both nitrogen and carbon atoms. It is also a derivative of the piperazine family, which is a large class of cyclic compounds containing two nitrogen atoms. CMP is used as a versatile reagent in many laboratory experiments and is known to have a variety of biochemical and physiological effects.

Applications De Recherche Scientifique

Kinase Inhibition and Antitumor Potency

One significant application of 2-chloro-6-(4-methylpiperazin-1-yl)-7H-purine derivatives is in the field of kinase inhibition targeting EGFR-activating and drug-resistance mutations. These compounds have shown considerable in vitro antitumor potency against non-small-cell lung cancer (NSCLC) cell lines. For example, certain derivatives exhibited significant antitumor effects in xenograft models of NSCLC, indicating their potential as potent kinase inhibitors (Yang et al., 2012).

Neuropharmacological Potential

Several derivatives have been studied for their affinity and selectivity profile for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) and shown potential psychotropic activity. This includes the exploration of antidepressant and anxiolytic properties in animal models, highlighting their relevance in neuropharmacological research (Chłoń-Rzepa et al., 2013).

Molecular Structure and Vibrational Spectra Analysis

Ab initio Hartree-Fock and Density Functional Theory methods have been applied to study the molecular structure and vibrational spectra of related compounds. This research provides insights into the conformational stability and electronic properties, crucial for understanding their interaction mechanisms (Taşal & Kumalar, 2010).

Cytotoxic Activity Against Human Tumor Cell Lines

Research has also been conducted on the synthesis of 2,6-substituted purines and their evaluation for cytotoxic activity against human tumor cell lines. Some compounds in this category exhibited highly potent cytotoxic activity, suggesting their potential application in cancer therapy (Kode & Phadtare, 2011).

Synthesis of Nucleoside Analogs

The compound and its derivatives have been used in the synthesis of various nucleoside analogs. These analogs are important for studying nucleoside functions and could have implications in medicinal chemistry, particularly in the design of new therapeutic agents (Szarek et al., 1975).

Antiprion Activity

Functionalized derivatives related to this compound have been synthesized and evaluated for antiprion activity. These studies are crucial in understanding and potentially treating prion diseases, with some compounds showing promising results in cell models infected with scrapie prion strains (Nguyen et al., 2008).

Mécanisme D'action

Target of Action

Similar compounds have been used in proteomics research , suggesting that this compound may interact with proteins or enzymes in the body.

Biochemical Pathways

Given its potential use in proteomics research , it may influence pathways involving protein synthesis or degradation.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how 2-chloro-6-(4-methylpiperazin-1-yl)-7H-purine interacts with its targets and exerts its effects . .

Propriétés

IUPAC Name |

2-chloro-6-(4-methylpiperazin-1-yl)-7H-purine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN6/c1-16-2-4-17(5-3-16)9-7-8(13-6-12-7)14-10(11)15-9/h6H,2-5H2,1H3,(H,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJKOVSVBPZSSEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=NC3=C2NC=N3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-6-(4-methylpiperazin-1-yl)-7H-purine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-1,2,3,4-tetrazole](/img/structure/B2406163.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)cyclopropanecarboxamide](/img/structure/B2406166.png)

![{(Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid](/img/structure/B2406168.png)

![3-Methyl-7-(oxan-4-yl)-2-[[4-(trifluoromethyl)cyclohexyl]methoxy]imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B2406171.png)

![N-(1-cyanocyclohexyl)-2-({5-[(propan-2-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2406177.png)

![3-(4-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2406178.png)